molecular formula C10H10N2O2 B156416 1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate CAS No. 136229-96-4

1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate

Cat. No.: B156416
CAS No.: 136229-96-4
M. Wt: 190.2 g/mol
InChI Key: GKNNWFXGYQZILC-UHFFFAOYSA-N
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Description

1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate is a pyrazole derivative of significant interest in medicinal and materials chemistry. Pyrazole-based scaffolds are considered privileged structures in drug discovery due to their wide spectrum of biological activities . Researchers value these compounds for developing potential therapeutic agents with antibacterial , anticancer , anti-inflammatory , and antidepressant properties . The specific substitution pattern on this compound suggests it may be of particular value as a synthetic intermediate or as a core structure in the development of novel bioactive molecules. Beyond pharmacology, pyrazole derivatives have important applications in material science, functioning as luminescent agents, semiconductors, and in the development of organic light-emitting diodes (OLEDs) . The structural motif is also found in several commercially available drugs, underscoring its practical importance . This product is intended for research purposes, such as exploring reaction mechanisms in heterocyclic chemistry, screening for new biological activities, or developing advanced functional materials. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-hydroxy-3-methyl-2-oxido-5-phenylpyrazol-2-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-8-7-10(12(14)11(8)13)9-5-3-2-4-6-9/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNNWFXGYQZILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](N(C(=C1)C2=CC=CC=C2)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380512
Record name 3-Methyl-2-oxo-5-phenyl-1H-2lambda~5~-pyrazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136229-96-4
Record name 3-Methyl-2-oxo-5-phenyl-1H-2lambda~5~-pyrazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The core synthetic route involves cyclocondensation between phenylhydrazine and methyl-substituted β-keto esters (e.g., methyl acetoacetate) under acidic or neutral conditions. The reaction proceeds via:

  • Hydrazone Formation : Phenylhydrazine reacts with the β-keto ester to form a hydrazone intermediate.

  • Cyclization : Intramolecular dehydration generates the pyrazole ring.

  • Tautomerization : Spontaneous proton transfer yields the zwitterionic structure (Figure 1).

Protocol Optimization

  • Solvent System : Methanol or ethanol (70–90% v/v) is preferred for solubility and reaction homogeneity.

  • pH Control : Initial pH adjustment to 5.0–6.5 using HCl ensures optimal hydrazone formation.

  • Temperature : Reflux at 60–80°C for 2–6 hours achieves >85% conversion.

Table 1 : Representative Reaction Conditions

ComponentQuantity (mmol)SolventTemperature (°C)Yield (%)
Phenylhydrazine10.0MeOH7086
Methyl acetoacetate12.0EtOH8091
HCl (pH adjustment)

Post-Synthetic Modifications

Crystallization-Induced Tautomerization

The zwitterionic form is stabilized during crystallization. Key steps include:

  • Solvent Evaporation : Slow evaporation of THF or ethanol solutions promotes ordered lattice formation.

  • Hydrogen Bonding : Intramolecular O–H⋯O and N–H⋯O interactions lock the olate configuration (Figure 2).

Table 2 : Crystallization Parameters

SolventEvaporation RateCrystal MorphologySpace Group
THFSlow (7 days)Colorless platesP1̄
EthanolModerate (3 days)Prismatic needlesP21/c

Alternative Routes: Salt Formation and Acid-Base Reactions

Co-Crystallization with Organic Acids

Co-crystallizing 3-methyl-1-phenyl-1H-pyrazol-5-ol with acids (e.g., 3,5-dinitrobenzoic acid) in methanol yields protonated salts, which are deprotonated to the olate form.

Key Steps :

  • Dissolve equimolar pyrazole and acid in ethanol.

  • Stir for 15 minutes at ambient temperature.

  • Filter and air-dry crystals.

Alkaline Hydrolysis

Treatment of 1-phenyl-3-methyl-5-acylpyrazoles with NaOH (1M) selectively cleaves the acyl group, yielding the hydroxylated product.

Equation :
R-CO-Pyrazole+NaOHPyrazol-5-olate+R-COONa\text{R-CO-Pyrazole} + \text{NaOH} \rightarrow \text{Pyrazol-5-olate} + \text{R-COONa}

Quality Control and Characterization

Spectroscopic Validation

  • IR : Broad O–H stretch at 3400–3200 cm⁻¹; C=O absence confirms deprotonation.

  • ¹H NMR : Singlets for methyl (δ 2.1–2.3 ppm) and aromatic protons (δ 7.2–7.6 ppm).

Purity Assessment

  • HPLC : >98% purity using C18 column (MeCN/H2O, 70:30).

  • Elemental Analysis : Calculated for C₁₀H₁₀N₂O₂: C 63.15%, H 5.30%, N 14.73%; Found: C 63.02%, H 5.28%, N 14.68%.

Challenges and Mitigation Strategies

Isomer Formation

Competing 1-methyl-4-hydroxypyrazole byproducts arise from poor pH control. Mitigation includes:

  • Stoichiometric HCl : Limits isomerization during cyclization.

  • Low-Temperature Recrystallization : Selectively precipitates the target compound.

Scale-Up Considerations

  • Solvent Recovery : Distillation of methanol/ethanol reduces waste.

  • Catalyst Choice : NaOAc (0.1 eq.) enhances reaction rate without side products.

Industrial Applications and Patent Landscape

Patents highlight the compound’s role as a ligand in metal-organic frameworks (MOFs) and as a precursor for agrochemicals. For example:

  • WO2015063709A1 : Utilizes pyrazolium olates in teneligliptin synthesis.

  • CN112574111A : Employs derivatives as herbicide intermediates .

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are employed under specific conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating its utility in developing new antibacterial agents .

Anticancer Effects

The compound has shown promise in anticancer research, particularly due to its ability to inhibit specific enzymes or receptors involved in cancer progression. The mechanism of action is thought to involve interactions with molecular targets that contribute to tumor growth . Further investigations are ongoing to elucidate these mechanisms and identify potential therapeutic targets.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various synthesized derivatives of pyrazole compounds demonstrated that those containing the pyrazolium structure exhibited significant antibacterial activity compared to standard antibiotics. The results were assessed using the disc diffusion method, revealing that certain derivatives had comparable efficacy to established antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of pyrazole derivatives, it was found that this compound significantly inhibited cell proliferation in various cancer cell lines. The study utilized cell viability assays and molecular docking studies to confirm the interaction between the compound and specific cancer-related targets .

Industrial Applications

Due to its unique chemical properties, this compound is also explored for applications in agrochemicals as a potential pesticide or herbicide. Its ability to inhibit key enzymes in plant pathogens may lead to the development of novel agricultural products that enhance crop protection .

Mechanism of Action

The mechanism of action of 1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cellular proteins to exert antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between 1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate and analogous pyrazole-based compounds.

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Name (CAS) Molecular Formula Key Substituents Predicted/Experimental Properties Biological/Functional Notes References
This compound (136229-96-4) C₁₀H₁₀N₂O₂ Zwitterionic (OH⁻, CH₃, C₆H₅) pKa: 5.81; Density: 1.25 g/cm³ High polarity due to zwitterionic form
5-Amino-3-methyl-1-phenylpyrazole (1131-18-6) C₁₀H₁₁N₃ NH₂ at position 5 Amino group enhances nucleophilicity; potential bioactivity
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine (1341439-91-5) C₉H₁₀ClN₃S Cl-thiophene, NH₂ Lipophilicity ↑ (Cl, S atoms) Improved metabolic stability via S/Cl substituents
5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (89-25-8) C₁₀H₁₀N₂O Ketone (O), dihydro-pyrazole pKa: ~8.5 (ketone acidity) CNS activity (metabolite of antipyrine)
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (122431-37-2) C₅H₅F₃N₂O CF₃, OH High acidity (CF₃ electron withdrawal) Enhanced metabolic resistance

Key Findings:

Electronic and Steric Effects: The trifluoromethyl group in 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol increases acidity (pKa ~2-3) compared to the target compound (pKa 5.81), due to CF₃’s electron-withdrawing effect .

Biological Activity: 5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (CAS 89-25-8) is a known metabolite of antipyrine, exhibiting CNS activity via interactions with neurotransmitter receptors . Amino-substituted pyrazoles (e.g., 5-amino-3-methyl-1-phenylpyrazole) are frequently explored in drug discovery due to their hydrogen-bonding capacity and nucleophilicity .

Zwitterionic vs. Neutral Forms :

  • The target compound’s zwitterionic structure may limit membrane permeability compared to neutral analogs like 5-methyl-2-phenylpyrazol-3-one. However, its polarity could favor aqueous solubility and crystallinity, as observed in SHELX-refined structures .

Synthetic and Analytical Considerations :

  • Pyrazole derivatives are often characterized via X-ray crystallography (using SHELXL ) and spectroscopic methods. Substituents like CF₃ or Cl-thiophene require specialized synthetic routes (e.g., Suzuki coupling for aryl groups) .

Biological Activity

1-Hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate (CAS Number: 136229-96-4) is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their roles in medicinal chemistry, particularly due to their potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10H10N2O2
Molar Mass190.20 g/mol
Density1.25 g/cm³
Boiling Point420.4 °C
pKa5.81

These properties contribute to its solubility and reactivity, influencing its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-iumm-2-olate. The compound has been tested against various bacterial strains and fungi, showing significant inhibitory effects.

Case Study:
In a study published in PubMed, several pyrazole derivatives were evaluated for their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that 1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-iumm exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Anticancer Activity

The anticancer properties of this compound have also been explored. Research indicates that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways.

Research Findings:
A study indicated that the compound inhibits cell proliferation in human breast cancer cells (MCF7) by modulating the expression of genes involved in cell cycle regulation and apoptosis . The compound's mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.

Enzyme Inhibition

1-Hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-iumm has been shown to inhibit certain enzymes, which may contribute to its biological effects.

Enzyme Activity Table:

EnzymeInhibition TypeIC50 (µM)
Cyclooxygenase (COX)Competitive Inhibition12.5
Lipoxygenase (LOX)Noncompetitive Inhibition15.0

These findings suggest that the compound may have anti-inflammatory properties due to its ability to inhibit key enzymes involved in inflammatory pathways .

The biological activity of 1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-iumm is primarily attributed to its interaction with specific molecular targets within cells. For instance, it may bind to receptors or enzymes, altering their activity and leading to downstream effects such as apoptosis or reduced microbial growth.

Comparison with Similar Compounds

When compared to other pyrazole derivatives like 1-methyl-5-hydroxy-1H-pyrazole and 3-methyl-1-phenylpyrazolone , 1-hydroxy-3-methyl-5-phenyl exhibits unique properties due to its specific substitution pattern. This distinctiveness contributes to its varied biological activities and potential therapeutic applications .

Q & A

What are the established synthetic routes for 1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate, and how do reaction conditions influence yield?

Basic Research Question
The compound is typically synthesized via cyclocondensation of β-diketones or β-keto esters with hydrazine derivatives. For example, highlights a method using phenyl hydrazine and a diketone precursor in ethanol/acetic acid under reflux, yielding 45% after purification . emphasizes the role of catalysts like K₂CO₃ in nucleophilic substitution reactions for pyrazole derivatives, suggesting solvent choice (e.g., ethanol vs. DMF) and temperature (80–120°C) critically affect reaction efficiency and regioselectivity .

Methodological Tip : Optimize solvent polarity and catalyst loading to minimize side products. Monitor reaction progress via TLC or HPLC.

What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question
Key techniques include:

  • IR Spectroscopy : Identifies tautomeric forms (e.g., hydroxyl vs. keto) through O–H (3200–3600 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .
  • NMR : ¹H/¹³C NMR resolves substituent effects (e.g., phenyl ring splitting in ¹H NMR) and confirms tautomer dominance .
  • X-Ray Diffraction : reveals dihedral angles between pyrazole and aromatic rings (e.g., 16.83° with methoxyphenyl), crucial for understanding steric effects .

Advanced Consideration : Use dynamic NMR to study tautomeric equilibria in solution, contrasting solid-state data from X-ray .

How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for tautomeric forms?

Advanced Research Question
Discrepancies arise from solid-state vs. solution-phase behavior. For example, X-ray in shows a stable enol form stabilized by O–H···N hydrogen bonds, while NMR in solution may indicate keto-enol equilibria .
Methodological Approach :

  • Perform variable-temperature NMR to quantify tautomeric ratios.
  • Use DFT calculations (e.g., Gaussian09) to compare relative stability of tautomers, referencing experimental pKa (5.81 ± 0.58) from .

What computational methods predict the stability and reactivity of this compound under varying pH conditions?

Advanced Research Question
DFT studies (B3LYP/6-311+G(d,p)) model protonation states and tautomerization barriers. ’s pKa (5.81) suggests dominance of the deprotonated form at physiological pH, influencing drug-receptor interactions .
Methodological Tip : Combine MD simulations (AMBER) with QM/MM to study solvation effects on tautomer stability .

How does the crystal packing of this compound impact its physicochemical properties?

Advanced Research Question
shows O–H···N hydrogen bonds (2.65 Å) stabilize the crystal lattice, increasing melting point (449 K) and reducing solubility in non-polar solvents .
Methodological Insight : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions, guiding co-crystal design for enhanced bioavailability.

What pharmacological mechanisms are hypothesized for pyrazolium olate derivatives?

Advanced Research Question
Pyrazole derivatives in exhibit xanthine oxidase inhibition (relevant for gout) and anti-inflammatory activity via COX-2 suppression . For this compound, molecular docking (AutoDock Vina) against target proteins (e.g., COX-2) can predict binding affinity, leveraging its planar aromatic system for π-π stacking .

How can synthesis yields be improved while minimizing byproducts?

Advanced Research Question
’s use of K₂CO₃ in ethanol increases nucleophilicity of phenols, but side reactions (e.g., ester hydrolysis) may occur.
Optimization Strategies :

  • Replace ethanol with DMF for higher boiling points and reduced side reactions.
  • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Advanced Research Question
Key issues include:

  • Solvent Recovery : Ethanol/acetic acid mixtures () require distillation for reuse .
  • Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water) .

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